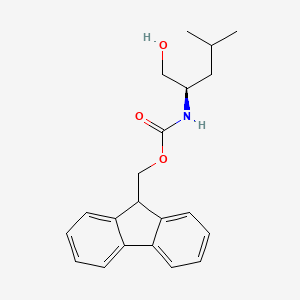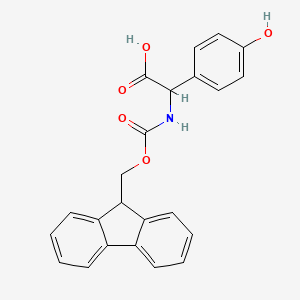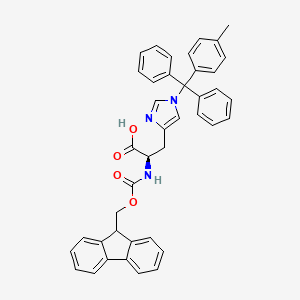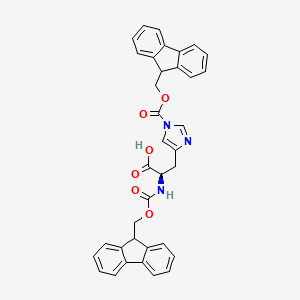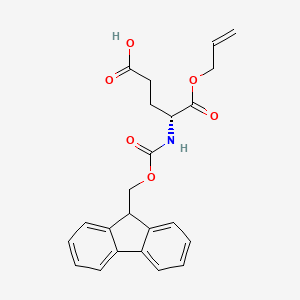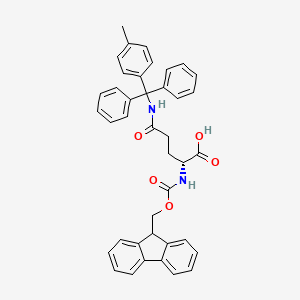
Fmoc-Amcp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Amcp-OH, also known as 4-(9-fluorenylmethoxycarbonyl)-α-methyl-α-phenylcinnamic acid, is an important synthetic intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. It is a versatile building block for various chemical reactions, including peptide synthesis, condensation reactions, and polymerization. Fmoc-Amcp-OH is a valuable tool for scientists in the laboratory, as it provides a convenient, cost-effective, and efficient way to synthesize a variety of compounds.
科学的研究の応用
Biomedical Applications
Fmoc-Amcp-OH is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and as diagnostic tools for imaging .
Tissue Engineering
The Fmoc-Amcp-OH based hydrogels have shown potential in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), fully supports cell adhesion, survival, and duplication . This makes it a potential material for tissue engineering .
Protein Engineering
By incorporating Fmoc-Amcp-OH into peptides, scientists can engineer proteins with novel properties . The cyclopropane ring in Fmoc-Amcp-OH can introduce conformational constraints, potentially leading to altered protein folding, stability, and function.
Fabrication of Biofunctional Hydrogel Materials
Fmoc-Amcp-OH is used in the fabrication of various biofunctional hydrogel materials in aqueous media . These materials are formed through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Formation of Supramolecular Nanostructures
Fmoc-Amcp-OH is used in the formation of supramolecular nanostructures . These nanostructures consist of self-assembling peptide derivatives and have attracted rapidly increasing attention for the fabrication of various biofunctional materials .
Hydrogel Formation
Fmoc-Amcp-OH is used in hydrogel formation . The self-assembling peptides bearing an aromatic group at their N-termini have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .
作用機序
Target of Action
Fmoc-Amcp-OH is primarily used as a building block in the synthesis of peptides. The primary target of Fmoc-Amcp-OH is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, allowing it to participate in peptide bond formation without unwanted side reactions .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This is typically done using a solution of piperidine .
Biochemical Pathways
Instead, it plays a crucial role in the chemical synthesis of peptides . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . Once the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .
Pharmacokinetics
The Fmoc group is stable under acidic conditions, which allows it to withstand the conditions commonly used in peptide synthesis . Its removal is achieved under basic conditions, typically using a solution of piperidine .
Result of Action
The primary result of Fmoc-Amcp-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group prevents unwanted side reactions, ensuring the correct formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group can be removed to reveal the amine group .
Action Environment
The action of Fmoc-Amcp-OH is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action. Additionally, the reaction is typically carried out in an organic solvent, which can also influence the efficiency of the reaction .
特性
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXEGCTGAJEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Amcp-OH | |
CAS RN |
1263045-62-0 |
Source


|
| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








